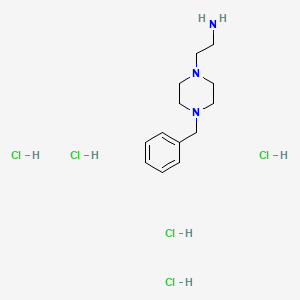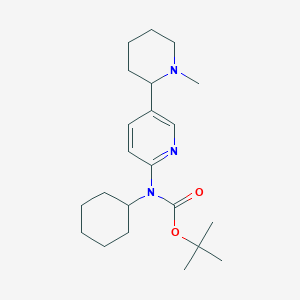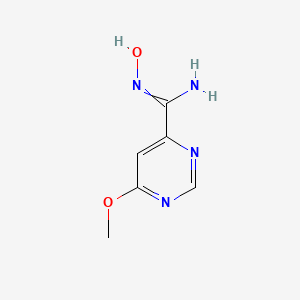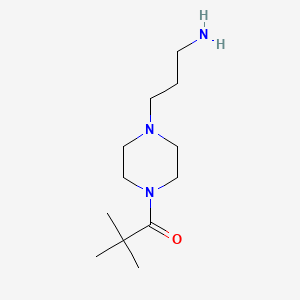
6-Benzylidene-2-(2-chloro-phenyl)-2-methylamino-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylidene-2-(2-chloro-phenyl)-2-methylamino-cyclohexanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a cyclohexanone ring, with additional substituents including a 2-chloro-phenyl group and a methylamino group. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylidene-2-(2-chloro-phenyl)-2-methylamino-cyclohexanone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chloro-benzaldehyde with cyclohexanone in the presence of a base to form the benzylidene intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Benzylidene-2-(2-chloro-phenyl)-2-methylamino-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Benzylidene-2-(2-chloro-phenyl)-2-methylamino-cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzylidene-2-(2-chloro-phenyl)-2-methylamino-cyclohexanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Benzylidene-2-(2-chlorophenyl)thiazolo[3,2-b]-1,2,4-triazol-5(6H)-one: Shares a similar benzylidene and 2-chlorophenyl structure but differs in the heterocyclic ring.
2-Alkyl-5-mercapto-1,3,4-Oxadiazoles: Contains a different heterocyclic core but similar functional groups.
Uniqueness
6-Benzylidene-2-(2-chloro-phenyl)-2-methylamino-cyclohexanone is unique due to its specific combination of functional groups and the cyclohexanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClNO |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
6-benzylidene-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C20H20ClNO/c1-22-20(17-11-5-6-12-18(17)21)13-7-10-16(19(20)23)14-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,22H,7,10,13H2,1H3 |
InChI Key |
NMIRKZWCHKQRAV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC(=CC2=CC=CC=C2)C1=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)




![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)




![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)

